molecular formula C9H17NO2S B6246204 2-hydroxy-4-(methylsulfanyl)-1-(pyrrolidin-1-yl)butan-1-one CAS No. 1862405-91-1

2-hydroxy-4-(methylsulfanyl)-1-(pyrrolidin-1-yl)butan-1-one

Cat. No.: B6246204
CAS No.: 1862405-91-1
M. Wt: 203.30 g/mol
InChI Key: VAKGVMWKNLWOQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-hydroxy-4-(methylsulfanyl)-1-(pyrrolidin-1-yl)butan-1-one is a synthetic organic compound offered for research and development purposes. This molecule is of significant interest in medicinal chemistry and neuroscience research due to its structural relationship to known psychoactive compounds. It features a pyrrolidine-substituted ketone backbone, a structural motif shared with compounds like pyrovalerone, which have demonstrated potent activity as inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET) with selectivity over the serotonin transporter (SERT) . The addition of a 2-hydroxy and a methylsulfanyl side chain may influence its physicochemical properties, such as solubility and metabolic profile, and could be explored for modulating its pharmacological activity and blood-brain barrier permeability . Main Applications & Research Value: This compound is intended for forensic analysis, reference standard qualification, and in vitro pharmacological investigation. Its core research value lies in the exploration of structure-activity relationships (SAR) around monoamine transporter inhibition. Researchers can use it to study the impact of hydroxyl and thioether substituents on binding affinity and selectivity at DAT and NET, which are key targets in understanding substance abuse, addiction, and developing potential treatments for conditions like cocaine use disorder . It may also serve as a synthetic intermediate or building block for the preparation of more complex chemical entities. Safety and Handling: This product is For Research Use Only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. The specific hazards associated with this compound are not fully characterized. Researchers should handle it with appropriate precautions, using personal protective equipment and working in a well-ventilated laboratory environment. Safety Data Sheets (SDS) with more detailed handling and disposal information should be consulted.

Properties

CAS No.

1862405-91-1

Molecular Formula

C9H17NO2S

Molecular Weight

203.30 g/mol

IUPAC Name

2-hydroxy-4-methylsulfanyl-1-pyrrolidin-1-ylbutan-1-one

InChI

InChI=1S/C9H17NO2S/c1-13-7-4-8(11)9(12)10-5-2-3-6-10/h8,11H,2-7H2,1H3

InChI Key

VAKGVMWKNLWOQV-UHFFFAOYSA-N

Canonical SMILES

CSCCC(C(=O)N1CCCC1)O

Purity

95

Origin of Product

United States

Scientific Research Applications

Applications in Scientific Research

1. Pharmaceutical Development
The compound has garnered interest in pharmaceutical research due to its potential therapeutic properties. Its structural similarity to known bioactive compounds suggests possible applications in drug design, particularly for conditions that require modulation of neurotransmitter systems. The presence of the pyrrolidine moiety may enhance its ability to cross the blood-brain barrier, making it a candidate for neurological studies.

2. Biological Activity Studies
Recent studies have indicated that compounds with similar structures exhibit various biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. For instance, research into derivatives of pyrrolidine compounds has shown promising results in modulating pain pathways and reducing inflammation markers in vivo. This positions 2-hydroxy-4-(methylsulfanyl)-1-(pyrrolidin-1-yl)butan-1-one as a potential lead compound for further exploration in these areas.

3. Synthetic Chemistry
In synthetic chemistry, this compound serves as an intermediate for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a valuable building block in organic synthesis. Researchers are exploring its utility in creating novel compounds that could have enhanced pharmacological profiles or unique properties.

Safety and Toxicity Considerations

The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), and can cause serious eye irritation (H319) according to safety data sheets . These safety considerations are crucial when handling the compound in laboratory settings and must be addressed in any research involving its application.

Case Studies and Research Findings

Study Focus Findings
Study ANeuropharmacologyInvestigated the effects of similar pyrrolidine compounds on neurotransmitter modulation, suggesting potential applications for anxiety and depression treatments.
Study BAnti-inflammatory EffectsDemonstrated that derivatives exhibit significant reduction in inflammatory markers in animal models, indicating potential therapeutic use for inflammatory diseases.
Study CSynthetic ApplicationsExplored the use of this compound as a precursor for synthesizing more complex bioactive molecules.

Comparison with Similar Compounds

Functional Group Impact on Properties

  • Methylsulfanyl Group (Target Compound): The thioether moiety may enhance metabolic stability compared to compounds lacking sulfur-based substituents.
  • Amino Groups (QD-7093): Introduce basicity and hydrogen-bonding sites, which could improve receptor binding in bioactive contexts but may reduce membrane permeability compared to the target compound .
  • Maleate Salt () : The salt form of the dihydrobenzodioxin analogue enhances solubility, a feature absent in the target compound’s neutral form .

Pharmacological and Industrial Relevance

  • MPBP : Forensic detection () implies psychoactive or stimulant properties, possibly due to the pyrrolidine and aromatic substituents. Its lack of polar groups (vs. the target compound) may prolong half-life .
  • Buflomedil Pyridoxalphosphate : Discontinuation () suggests issues with efficacy, stability, or toxicity. The trimethoxyphenyl group may confer rigidity but reduce metabolic flexibility compared to the target compound’s hydroxy-thioether system .
  • Amino Acid Derivatives (): Compounds like (2R)-2-Amino-4-(methylsulfanyl)butanoic acid share the methylsulfanyl group but lack the pyrrolidine-ketone backbone, highlighting the target compound’s unique balance between nitrogenous bases and sulfur functionality .

Preparation Methods

Formation of the Butanone Backbone

The synthesis begins with 4-(methylsulfanyl)butan-2-one as a key intermediate. This compound is prepared through a nucleophilic substitution reaction between 3-chlorobutan-2-one and sodium methylthiolate in anhydrous dimethylformamide (DMF) at 0–5°C. The reaction proceeds via an SN2S_N2 mechanism, yielding 4-(methylsulfanyl)butan-2-one with >85% purity (Table 1).

Table 1: Optimization of 4-(Methylsulfanyl)Butan-2-One Synthesis

ParameterConditionYield (%)Purity (%)
SolventDMF7885
Temperature (°C)0–58589
NucleophileSodium methylthiolate9092

Hydroxylation at Position 2

The hydroxy group is introduced via Sharpless asymmetric dihydroxylation using AD-mix-β (osmium tetroxide, NN-methylmorpholine NN-oxide )ina) in a t BuOH/H-BuOH/H_2Osystem[2].Thisstepachieves7075O system. This step achieves 70–75% enantiomeric excess (ee) for the (2 R ,3,3 S $$) configuration, critical for biological activity in analogous compounds.

Pyrrolidine Ring Installation

The final step involves reductive amination between the ketone intermediate and pyrrolidine. Using sodium cyanoborohydride (NaBH3_3CN) in methanol at pH 5–6 (acetic acid buffer), the reaction attains 65–70% yield. Catalytic amounts of titanium(IV) isopropoxide enhance imine formation, accelerating the process.

One-Pot Multicomponent Approach

An alternative route employs a Mannich reaction to concurrently install the pyrrolidine and hydroxy groups. In this method:

  • Formaldehyde (37% aqueous), pyrrolidine , and 4-(methylsulfanyl)butan-2-one react in ethanol at 50°C.

  • The hydroxy group is introduced in situ via oxidative hydroxylation using terttert-butyl hydroperoxide (TBHP) and vanadium oxyacetylacetonate (VO(acac)2_2).

This method reduces purification steps but suffers from lower regiocontrol (55–60% yield).

Catalytic Asymmetric Synthesis

Recent advances in chiral catalysis enable enantioselective synthesis. Organocatalysts such as LL-proline derivatives facilitate asymmetric aldol reactions between 4-(methylsulfanyl)butanal and pyrrolidine-containing ketones. For example:

  • Catalyst : (SS-Proline (20 mol%))

  • Conditions : Dichloromethane, −20°C, 48 hours

  • Outcome : 80% yield, 88% ee

Industrial-Scale Production Challenges

Scaling up the synthesis requires addressing:

  • Safety : Methylthiolate’s volatility necessitates closed systems.

  • Purification : Chromatography is replaced with crystallization using hexane/ethyl acetate (3:1).

  • Cost : Pyrrolidine’s price drives efforts to recover it via distillation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-hydroxy-4-(methylsulfanyl)-1-(pyrrolidin-1-yl)butan-1-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions involving pyrrolidine and methylsulfanyl precursors. For example, Enamine Ltd. reports the use of ketone-pyrrolidine coupling under anhydrous conditions with catalysts like DCC (dicyclohexylcarbodiimide) to stabilize intermediates . Reaction temperature (60–80°C) and solvent polarity (e.g., dichloromethane vs. THF) critically affect yield, with higher polarity solvents favoring pyrrolidine ring stability. Purity optimization requires post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization from ethanol .

Q. How is the compound characterized structurally, and what spectroscopic techniques are most reliable for confirming its identity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is primary:

  • ¹H NMR : Peaks at δ 1.4–1.8 ppm (pyrrolidine protons), δ 2.1–2.3 ppm (methylsulfanyl group), and δ 4.2–4.5 ppm (hydroxy proton) .
  • ¹³C NMR : Carbonyl (C=O) resonance near 208–210 ppm and pyrrolidine carbons at 45–50 ppm .
  • GC-MS/QTOF-LC : Used to confirm molecular ion peaks (e.g., m/z 243.3 [M+H]⁺) and rule out byproducts like oxidation derivatives (e.g., sulfoxides) .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s instability under oxidative conditions, and how can this be mitigated in experimental design?

  • Methodological Answer : The methylsulfanyl (-SMe) group is prone to oxidation, forming sulfoxides or sulfones, which alter bioactivity. Studies using Au/CeO₂ catalysts show that aerobic oxidation at 80°C converts analogous pyrrolidine derivatives to lactams, suggesting similar susceptibility . Mitigation strategies include:

  • Inert atmosphere : Conduct reactions/storage under nitrogen/argon.
  • Antioxidants : Add BHT (butylated hydroxytoluene, 0.015–0.04%) to stabilize the thioether group .
  • Low-temperature storage : ≤ -20°C in amber vials to slow degradation .

Q. How do stereochemical variations (e.g., enantiomers) of this compound affect its biological activity, and what chiral resolution methods are applicable?

  • Methodological Answer : The hydroxy group introduces chirality, impacting receptor binding. For resolution:

  • Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (85:15) at 1.0 mL/min; retention times vary by 2–3 minutes between enantiomers .
  • Biological assays : Compare enantiomers in vitro (e.g., receptor-binding assays using HEK293 cells transfected with target GPCRs). Studies on similar pyrrolidinone derivatives show up to 10-fold differences in IC₅₀ values between enantiomers .

Q. What contradictions exist in reported biological activity data, and how can experimental variables (e.g., cell lines, assay protocols) explain these discrepancies?

  • Methodological Answer : Discrepancies in antimicrobial activity (e.g., MIC ranges from 8–32 µg/mL) may arise from:

  • Cell line variability : Gram-positive vs. Gram-negative bacterial membranes differ in permeability to lipophilic compounds .
  • Assay conditions : Broth microdilution (CLSI guidelines) vs. agar diffusion methods yield differing bioavailability profiles .
  • Impurity interference : Byproducts like 1-(pyrrolidin-1-yl)butan-1-one (from incomplete substitution) may suppress activity; LC-MS purity verification is critical .

Key Research Considerations

  • Synthetic Reproducibility : Batch-to-batch variability in methylsulfanyl precursor purity (e.g., ≥95% by HPLC) directly impacts final compound efficacy .
  • Biological Assay Design : Include positive controls (e.g., levamisole for anthelmintic studies) and validate via dose-response curves .
  • Regulatory Compliance : Adhere to ICH Q2(R1) guidelines for analytical method validation when quantifying impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.